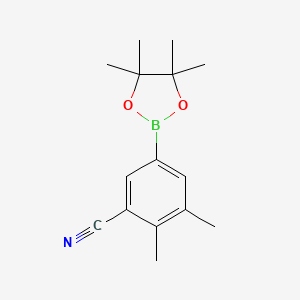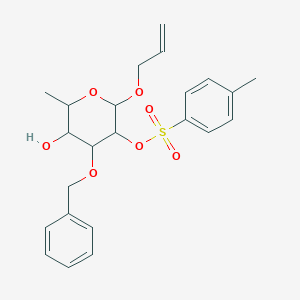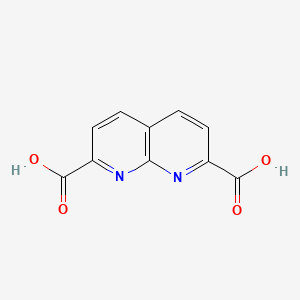
4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile: is an organic compound with the molecular formula C14H12F3NO It is characterized by the presence of a cyclohexane ring, a trifluoromethyl group attached to a phenyl ring, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile typically involves the reaction of cyclohexanone with 3-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and nitrile formation. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
科学的研究の応用
Chemistry: In chemistry, 4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its trifluoromethyl group can serve as a probe for investigating the effects of fluorinated compounds on biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. The presence of the trifluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates.
Industry: Industrially, the compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways, influencing cellular processes and physiological responses.
類似化合物との比較
- 4-Oxo-1-(3-chlorophenyl)cyclohexanecarbonitrile
- 4-Oxo-1-(3-methylphenyl)cyclohexanecarbonitrile
- 4-Oxo-1-(3-fluorophenyl)cyclohexanecarbonitrile
Comparison: Compared to its analogs, 4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, making it more suitable for applications requiring increased membrane permeability.
特性
CAS番号 |
1956334-70-5 |
|---|---|
分子式 |
C14H12F3NO |
分子量 |
267.25 g/mol |
IUPAC名 |
4-oxo-1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)11-3-1-2-10(8-11)13(9-18)6-4-12(19)5-7-13/h1-3,8H,4-7H2 |
InChIキー |
HOGMWAHKHPERCK-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1=O)(C#N)C2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-{[(1H-Indazol-6-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone](/img/structure/B12280818.png)



![(4S)-4,9-Bis(acetyloxy)-10-[(acetyloxy)Methyl]-4-ethyl-1H-pyrano[3',4'](/img/structure/B12280846.png)


![2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12280882.png)
![Ethyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B12280884.png)


![3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12280898.png)
